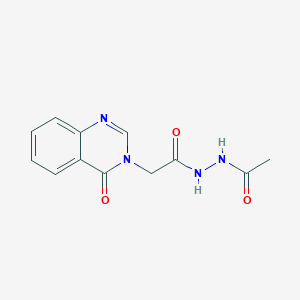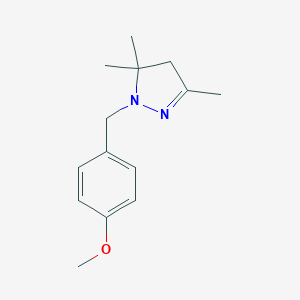
3-Hydroxy-2-(3-hydroxypropyl)-1-isoindolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-2-(3-hydroxypropyl)-1-isoindolinone, also known as HPI, is a chemical compound with potential therapeutic applications. HPI has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. In
Wirkmechanismus
The mechanism of action of 3-Hydroxy-2-(3-hydroxypropyl)-1-isoindolinone is not fully understood. However, it is believed that 3-Hydroxy-2-(3-hydroxypropyl)-1-isoindolinone exerts its therapeutic effects by modulating various signaling pathways and cellular processes. 3-Hydroxy-2-(3-hydroxypropyl)-1-isoindolinone has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune response. 3-Hydroxy-2-(3-hydroxypropyl)-1-isoindolinone has also been found to activate the Nrf2 pathway, which is involved in the regulation of antioxidant defense.
Biochemical and Physiological Effects:
3-Hydroxy-2-(3-hydroxypropyl)-1-isoindolinone has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as IL-1β, IL-6, TNF-α, and MCP-1. 3-Hydroxy-2-(3-hydroxypropyl)-1-isoindolinone has also been found to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as SOD and CAT. Additionally, 3-Hydroxy-2-(3-hydroxypropyl)-1-isoindolinone has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
3-Hydroxy-2-(3-hydroxypropyl)-1-isoindolinone has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under various conditions. 3-Hydroxy-2-(3-hydroxypropyl)-1-isoindolinone has also been shown to have low toxicity in vitro and in vivo. However, 3-Hydroxy-2-(3-hydroxypropyl)-1-isoindolinone has some limitations for lab experiments. It is relatively expensive compared to other compounds, and its mechanism of action is not fully understood.
Zukünftige Richtungen
There are several future directions for the study of 3-Hydroxy-2-(3-hydroxypropyl)-1-isoindolinone. One potential direction is to investigate its therapeutic potential in various diseases, such as cancer, neurodegenerative diseases, and autoimmune diseases. Another direction is to explore its mechanism of action and identify its molecular targets. Additionally, it may be possible to develop 3-Hydroxy-2-(3-hydroxypropyl)-1-isoindolinone analogs with improved efficacy and reduced toxicity.
Synthesemethoden
3-Hydroxy-2-(3-hydroxypropyl)-1-isoindolinone can be synthesized through a multistep process involving the reaction of 3-nitrophthalic anhydride with ethylene glycol to form 3-nitrophthalic acid monoethyl ester. The ester is then reduced to 3-amino-2-(2-hydroxyethyl)isoindolin-1-one, which is further reacted with glycidol to produce 3-Hydroxy-2-(3-hydroxypropyl)-1-isoindolinone.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-2-(3-hydroxypropyl)-1-isoindolinone has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. 3-Hydroxy-2-(3-hydroxypropyl)-1-isoindolinone has also been shown to have antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, 3-Hydroxy-2-(3-hydroxypropyl)-1-isoindolinone has been found to have anticancer properties by inducing apoptosis and inhibiting cell proliferation.
Eigenschaften
Produktname |
3-Hydroxy-2-(3-hydroxypropyl)-1-isoindolinone |
|---|---|
Molekularformel |
C11H13NO3 |
Molekulargewicht |
207.23 g/mol |
IUPAC-Name |
3-hydroxy-2-(3-hydroxypropyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C11H13NO3/c13-7-3-6-12-10(14)8-4-1-2-5-9(8)11(12)15/h1-2,4-5,10,13-14H,3,6-7H2 |
InChI-Schlüssel |
GDQAWECMSKVXIC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(N(C2=O)CCCO)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(N(C2=O)CCCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[1-(tert-butylamino)-2-oxo-2-phenylethyl]benzamide](/img/structure/B257706.png)
![N-[2-(cyanomethyl)-4-(4-methylphenyl)-1,3-thiazol-5-yl]propanamide](/img/structure/B257713.png)
![methyl 5-(4-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B257717.png)

![6-[(Benzyl-methyl-amino)-methyl]-7-hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4](/img/structure/B257719.png)
![2-Ethyl 4-methyl 3-methyl-5-{[(4-methyl-1-piperidinyl)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B257720.png)
![methyl 2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetate](/img/structure/B257727.png)
![ethyl (5E)-5-[(hydroxyamino)methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate](/img/structure/B257728.png)
![2-ethoxyethyl 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate](/img/structure/B257730.png)

![{[5-Oxo-1-(2-thienylmethyl)-2-pyrrolidinyl]sulfanyl}acetic acid](/img/structure/B257736.png)

